3-Bromo-2,6-dimethylpyridine

Suzuki-Miyaura cross-coupling halopyridine reactivity palladium catalysis

3-Bromo-2,6-dimethylpyridine (CAS 3430-31-7), also known as 3-bromo-2,6-lutidine or 2,6-dimethyl-3-bromopyridine, is a halogenated pyridine derivative with molecular formula C₇H₈BrN and molecular weight 186.05 g·mol⁻¹. It exists as a colorless to pale yellow liquid at ambient temperature, with a density of 1.431 g·mL⁻¹ at 25 °C, a refractive index n20/D of 1.552, and a flash point of 86.7 °C.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 3430-31-7
Cat. No. B180948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-dimethylpyridine
CAS3430-31-7
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)Br)C
InChIInChI=1S/C7H8BrN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3
InChIKeyTUJVGHCSNXCAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-dimethylpyridine (CAS 3430-31-7): A C3-Brominated 2,6-Lutidine Building Block for Cross-Coupling-Driven Synthesis


3-Bromo-2,6-dimethylpyridine (CAS 3430-31-7), also known as 3-bromo-2,6-lutidine or 2,6-dimethyl-3-bromopyridine, is a halogenated pyridine derivative with molecular formula C₇H₈BrN and molecular weight 186.05 g·mol⁻¹ [1]. It exists as a colorless to pale yellow liquid at ambient temperature, with a density of 1.431 g·mL⁻¹ at 25 °C, a refractive index n20/D of 1.552, and a flash point of 86.7 °C . The compound features a bromine atom at the C3 position flanked by two methyl groups at C2 and C6, creating a sterically and electronically differentiated electrophilic site that is fundamentally distinct from isomeric bromopyridines and the corresponding 3-chloro analog. Its primary value proposition lies in its dual identity as both a direct cross-coupling substrate for Suzuki-Miyaura, Sonogashira, and related reactions and as a key pharmaceutical intermediate—most notably in the industrial synthesis of the quinolone antibiotic balofloxacin .

Why 3-Bromo-2,6-dimethylpyridine Cannot Be Replaced by 3-Chloro-2,6-dimethylpyridine or 2-Bromo-3,5-dimethylpyridine in Cross-Coupling and Pharmaceutical Applications


Halopyridine congeners are frequently treated as commodity building blocks, yet substitution at both the halogen identity and the ring position fundamentally alters reactivity. In Suzuki-Miyaura cross-coupling with a borated L-aspartic acid derivative, the experimental yield order was Br > I ≫ Cl at the C3 position; the 3-bromopyridine substrate afforded the coupling product quantitatively, whereas the 3-chloro analog gave negligible conversion under identical conditions [1]. Separately, the 3-bromo-2,6-dimethyl substitution pattern proved essential for byproduct-free C(sp³)–H alkenylation in a hafnium-catalyzed system—the parent 2,6-dimethylpyridine generated a 50% yield of the desired trisubstituted alkene accompanied by a competing byproduct, while 3-bromo-2,6-dimethylpyridine delivered the alkene selectively without detectable byproduct formation [2]. Furthermore, the pharmaceutical relevance is compound-specific: 3-bromo-2,6-dimethylpyridine is documented as the direct precursor to balofloxacin, a next-generation quinolone antibacterial , whereas the 3-chloro and 2-bromo positional isomers lack any corresponding validated use in this or analogous clinical-stage syntheses. These reactivity cliffs mean that selection of the correct brominated lutidine is not a procurement afterthought but a determinant of reaction yield, selectivity, and downstream regulatory feasibility.

3-Bromo-2,6-dimethylpyridine Quantitative Differentiation Evidence: Head-to-Head Reactivity, Physicochemical, and Application Data vs. Closest Analogs


Evidence 1: Suzuki-Miyaura Coupling Yield — C3-Br Delivers Quantitative Conversion vs. C3-Cl Negligible Reactivity

In a systematic study of monohalopyridine Suzuki-Miyaura coupling with a borated L-aspartic acid derivative, the experimental product yield followed the order Br > I ≫ Cl for halogen identity and C3 > C2 ≃ C4 for ring position. Under optimized conditions, 3-bromopyridine afforded the coupling product quantitatively (∼100% yield), whereas the 3-chloropyridine substrate produced negligible product under the same conditions [1]. This establishes that the C3-bromo substitution pattern is uniquely activating for palladium-catalyzed cross-coupling with amino acid-derived boronates, a finding directly relevant to 3-bromo-2,6-dimethylpyridine, which shares the same C3-Br pharmacophore within a sterically shielded 2,6-dimethyl framework [1].

Suzuki-Miyaura cross-coupling halopyridine reactivity palladium catalysis

Evidence 2: C(sp³)–H Alkenylation Selectivity — 3-Bromo-2,6-dimethylpyridine Eliminates Byproduct Formation vs. Parent 2,6-Dimethylpyridine

In a cationic alkylhafnium-catalyzed C(sp³)–H alkenylation of 2,6-dimethylpyridines with internal alkynes, the parent compound 2,6-dimethylpyridine (4a) produced the desired trisubstituted alkene 6aa in up to 50% yield but was accompanied by the competing byproduct (E)-(2-ethylpent-2-en-1-yl)benzene (7). In contrast, when the asymmetrically substituted 3-bromo-2,6-dimethylpyridine was employed as the coupling partner, the corresponding trisubstituted alkene was obtained selectively without detectable byproduct [1]. This demonstrates that the C3-bromo substituent exerts a directing or electronic effect that suppresses the undesired reaction pathway.

C–H activation alkenylation selectivity hafnium catalysis trisubstituted alkenes

Evidence 3: Pharmaceutical Intermediate Provenance — Exclusive Role in Balofloxacin Synthesis vs. Halogen Analogs

3-Bromo-2,6-dimethylpyridine is specifically cited as the key intermediate for synthesizing balofloxacin, a next-generation quinolone antibacterial agent, through a documented industrial-scale procedure . The synthesis involves bromination of 2,6-dimethylpyridine using bromine in concentrated sulfuric acid at 110 °C for 8 hours, followed by basic workup and vacuum distillation (61–63 °C / 15 mmHg), yielding the target compound at 68.3% isolated yield . The resulting 3-bromo-2,6-dimethylpyridine intermediate is then elaborated into the balofloxacin core. By contrast, neither the 3-chloro analog (CAS 2405-06-3) nor the positional isomer 2-bromo-3,5-dimethylpyridine is referenced in any validated balofloxacin or quinolone antibiotic synthetic route .

balofloxacin quinolone antibiotic pharmaceutical intermediate industrial synthesis

Evidence 4: Physicochemical Differentiation — Density and Refractive Index Distinguish 3-Bromo- from 3-Chloro-2,6-dimethylpyridine for QC and Formulation

The bromine substituent imparts measurably distinct bulk physical properties compared to the chlorine analog. 3-Bromo-2,6-dimethylpyridine exhibits a density of 1.431 g·mL⁻¹ at 25 °C and a refractive index n20/D of 1.552 , whereas 3-chloro-2,6-dimethylpyridine has a computed density of 1.114 g·cm⁻³ and a refractive index of approximately 1.523 . These differences of Δdensity ≈ 0.317 g·mL⁻¹ and Δn20/D ≈ 0.029 are substantial enough to serve as rapid identity and purity indicators via refractometry or densitometry in incoming QC workflows.

physicochemical properties density refractive index quality control

Evidence 5: Reproducible Synthesis Yield and Commercial Purity Benchmarks Support Scalable Procurement

A published laboratory-to-pilot procedure for 3-bromo-2,6-dimethylpyridine reports bromination of 2,6-dimethylpyridine (7.9 g, 0.10 mol) with bromine (19.2 g, 0.12 mol) in 98% H₂SO₄ at 110 °C for 8 h, yielding 10.7 g of distilled product (68.3% isolated yield) . Commercial suppliers consistently offer the compound at ≥97% purity (GC or HPLC), with the Sigma-Aldrich catalog specification at 97% assay and multiple vendors providing 98% purity grades with batch-specific Certificates of Analysis including NMR, HPLC, and GC data . This combination of a published, scalable synthetic route and multi-vendor high-purity availability reduces single-supplier dependency.

synthesis yield commercial purity bromination scalability

Optimal Application Scenarios for 3-Bromo-2,6-dimethylpyridine Procurement: Where the Quantitative Differentiation Evidence Drives Scientific and Industrial Decisions


Scenario 1: Pharmaceutical Intermediate Sourcing for Quinolone Antibiotic (Balofloxacin) Manufacturing

3-Bromo-2,6-dimethylpyridine is the established key intermediate in the industrial synthesis of balofloxacin, a next-generation quinolone antibacterial . The documented synthetic route—bromination of 2,6-dimethylpyridine in 68.3% yield followed by elaboration to the balofloxacin core—provides regulatory precedent for ANDA/DMF filings . In this context, substituting 3-chloro-2,6-dimethylpyridine is not chemically viable (C–Cl bond is inert under the coupling conditions used in downstream steps, as shown by quantitative Suzuki-Miyaura reactivity data ), and the 2-bromo positional isomer lacks any validated quinolone pathway. Procurement should prioritize suppliers offering ≥97% purity with batch-specific COA documentation to support GMP compliance.

Scenario 2: Suzuki-Miyaura Cross-Coupling Programs Requiring High-Yield C3-Arylation of Sterically Hindered Pyridines

For medicinal chemistry and process chemistry programs that require C3-arylation of a 2,6-dimethylpyridine scaffold, the C3-bromo derivative is the optimal electrophilic partner. The systematic halopyridine reactivity study demonstrated that C3-Br substrates couple quantitatively with borated amino acid derivatives under standard Pd(PPh₃)₄ conditions, whereas the C3-Cl analog is essentially unreactive . This eliminates the need for specialized (and costly) sterically hindered phosphine ligands such as 2-(dicyclohexylphosphino)biphenyl, which are mandatory for 3-chloropyridine coupling . The net effect is a simpler catalytic system, lower catalyst loading, and higher isolated yield—directly translating to reduced cost per mole of coupled product.

Scenario 3: Stereoselective C(sp³)–H Alkenylation for Trisubstituted Alkene Synthesis Without Byproduct Purification

When the synthetic objective is stereodefined trisubstituted alkenes derived from pyridine methyl C–H activation, 3-bromo-2,6-dimethylpyridine uniquely eliminates the competing byproduct pathway observed with the parent 2,6-dimethylpyridine . In the hafnium-catalyzed system, the parent compound yields a mixture of desired alkene (≤50%) and byproduct, requiring chromatographic separation. The 3-bromo derivative delivers the trisubstituted alkene selectively. This selectivity advantage is especially valuable in library synthesis and parallel medicinal chemistry, where post-reaction purification is the rate-limiting step, and in process scale-up, where eliminating a chromatography step can reduce solvent consumption and cycle time.

Scenario 4: Incoming QC and Supply Chain Integrity Verification via Orthogonal Physical Constants

The substantial differences in density (1.431 vs. 1.114 g·mL⁻¹) and refractive index (1.552 vs. 1.523) between 3-bromo-2,6-dimethylpyridine and 3-chloro-2,6-dimethylpyridine enable rapid incoming material identity verification without instrumental analysis. A 30-second refractive index measurement on a handheld refractometer can immediately flag a mislabeled or cross-contaminated shipment of the chloro analog, which would otherwise result in failed cross-coupling reactions discovered only after days of synthetic work. This QC application is particularly relevant for multi-site CROs and pharmaceutical companies managing parallel synthesis campaigns where building-block fidelity directly impacts project timelines and costs.

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